molecular formula C14H18BrNO4 B2538855 2-bromo-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-methoxybenzamide CAS No. 1421459-64-4

2-bromo-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-methoxybenzamide

Cat. No. B2538855
CAS RN: 1421459-64-4
M. Wt: 344.205
InChI Key: RTXLOMVHAQYKLY-UHFFFAOYSA-N
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Description

2-bromo-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Amidoalkylation Reactions : Research on the synthesis of p-substituted d,l-phenylglycines through amidoalkylation of benzylchloride and N-benzylbenzamide, involving hydroxymethyl and bromomethyl groups, contributes to the understanding of chemical synthesis techniques that could be applicable to the synthesis of compounds like 2-bromo-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-methoxybenzamide (Ben-Ishai, Altman, & Peled, 1977).

Applications in Photodynamic Therapy

Photodynamic Therapy (PDT) : The synthesis and characterization of zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with benzene sulfonamide groups, indicate potential for applications in photodynamic therapy for cancer treatment. These compounds, sharing the bromo and methoxy substituents, show promising photophysical and photochemical properties for use as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Antipsychotic Agents

Antidopaminergic Properties : Studies on benzamides, such as (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, reveal their potent antidopaminergic properties and potential as atypical antipsychotic agents. These compounds, especially with bromo and methoxy groups, have been evaluated for their therapeutic efficacy and low tendency to induce extrapyramidal side effects (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Antioxidant and Antimicrobial Activities

Natural Antioxidants : Research on bromophenols from marine algae, such as Rhodomela confervoides, highlights the antioxidant properties of bromo and hydroxymethyl-containing compounds. These studies suggest potential applications in food and pharmaceutical industries as natural antioxidants to combat oxidative stress (Li, Li, Gloer, & Wang, 2012).

Environmental and Metabolic Studies

Metabolism and Environmental Impact : Investigations into the metabolism of herbicides like bromoxynil by bacteria, and studies on the degradation products of UV filters in water, provide insights into the environmental and health impacts of bromo and methoxy-containing compounds. These findings are critical for assessing the ecological footprint and safety profiles of chemical compounds used in agriculture and personal care products (McBride, Kenny, & Stalker, 1986).

properties

IUPAC Name

2-bromo-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-20-10-2-3-12(15)11(6-10)14(19)16-9-4-8(7-17)13(18)5-9/h2-3,6,8-9,13,17-18H,4-5,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXLOMVHAQYKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2CC(C(C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methoxybenzamide

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